An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-phenylpyrimidin-2-amine
An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-phenylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal candidate for targeting various biological macromolecules. Within this class of compounds, 5-Methyl-4-phenylpyrimidin-2-amine stands out as a key building block in the development of kinase inhibitors and other therapeutic agents. Its structural rigidity, combined with the potential for diverse functionalization, makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.
Molecular Structure and Properties
5-Methyl-4-phenylpyrimidin-2-amine possesses a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . The structure, identified by CAS number 61541-77-3, features a central pyrimidine ring substituted with an amino group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position.
Figure 1: Chemical structure of 5-Methyl-4-phenylpyrimidin-2-amine.
Table 1: Physicochemical Properties of 5-Methyl-4-phenylpyrimidin-2-amine
| Property | Value | Source |
| CAS Number | 61541-77-3 | [1] |
| Molecular Formula | C₁₁H₁₁N₃ | [2] |
| Molecular Weight | 185.23 g/mol | [1] |
| Boiling Point | 386.2°C at 760 mmHg | [2] |
| Flash Point | 215.7°C | [2] |
| Density | 1.159 g/cm³ | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. | [3] |
Synthesis of 5-Methyl-4-phenylpyrimidin-2-amine
A robust and widely applicable method for the synthesis of 5-Methyl-4-phenylpyrimidin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from readily available starting materials. The general strategy involves the coupling of a halogenated 2-aminopyrimidine derivative with phenylboronic acid.
A plausible and efficient synthetic route is a two-step process starting from the commercially available 2-amino-4-hydroxy-6-methylpyrimidine.
Step 1: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine
The initial step involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. This transformation is crucial as it introduces a leaving group (chlorine) at the 4-position of the pyrimidine ring, which is necessary for the subsequent Suzuki coupling.
Figure 2: Synthesis of the key intermediate, 2-Amino-4-chloro-5-methylpyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine [4][5]
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To a round-bottom flask, add 2-amino-4-hydroxy-5-methylpyrimidine.
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Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux and maintain until the reaction is complete (the mixture becomes homogeneous).
-
After completion, remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the cooled residue onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonia solution) to a pH of approximately 8.
-
Collect the resulting precipitate by filtration.
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Wash the solid with cold water and recrystallize from a suitable solvent (e.g., 50% ethanol) to afford the pure 2-amino-4-chloro-5-methylpyrimidine.
Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The workup with ice and subsequent neutralization is critical for quenching the reactive POCl₃ and precipitating the product.
Step 2: Suzuki-Miyaura Coupling to Yield 5-Methyl-4-phenylpyrimidin-2-amine
The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2-amino-4-chloro-5-methylpyrimidine and phenylboronic acid. This reaction forms the key carbon-carbon bond between the pyrimidine ring and the phenyl group.
Figure 3: Final Suzuki-Miyaura coupling step.
General Experimental Protocol: Suzuki-Miyaura Coupling [3][6][7]
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In a reaction vessel, combine 2-amino-4-chloro-5-methylpyrimidine, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Methyl-4-phenylpyrimidin-2-amine.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, the methyl protons, and the protons of the amino group. The chemical shifts will be influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for 5-Methyl-4-phenylpyrimidin-2-amine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl and Pyrimidine) |
| 2950-2850 | C-H Stretch | Aliphatic (Methyl) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N Stretch | Aromatic Rings (Phenyl and Pyrimidine) |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (185.23). The fragmentation pattern can provide further structural information.
Reactivity of the 2-Aminopyrimidine Core
The 2-aminopyrimidine core of 5-Methyl-4-phenylpyrimidin-2-amine exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.
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N-Functionalization of the Amino Group : The primary amino group at the 2-position is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form Schiff bases. This allows for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[4]
-
Electrophilic Aromatic Substitution : The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino group can activate the ring towards electrophilic substitution, although harsher conditions may be required compared to more electron-rich aromatic systems.
-
Palladium-Catalyzed Cross-Coupling Reactions : As demonstrated in its synthesis, the pyrimidine ring can participate in cross-coupling reactions. Further functionalization of the ring may be possible through these methods.
Applications in Drug Discovery and Development
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. 5-Methyl-4-phenylpyrimidin-2-amine and its derivatives have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Polo-like kinase 4 (PLK4).[2][8]
The phenyl group at the 4-position and the methyl group at the 5-position can be directed towards different pockets within the kinase active site, and modifications of these groups can be used to tune the potency and selectivity of the inhibitor. For instance, derivatives of N-phenylpyrimidin-2-amine have been developed as potent c-Met inhibitors for the treatment of cancer.
The versatility of the 2-aminopyrimidine core allows for the creation of extensive compound libraries for high-throughput screening, making 5-Methyl-4-phenylpyrimidin-2-amine a valuable starting point for the discovery of novel therapeutic agents.
Conclusion
5-Methyl-4-phenylpyrimidin-2-amine is a heterocyclic compound of significant interest due to its prevalence in medicinally important molecules. Its synthesis can be efficiently achieved through modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction. The chemical properties of this compound, particularly the reactivity of the 2-aminopyrimidine core, provide a versatile platform for the development of new chemical entities. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.
References
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LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]
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Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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ACS Publications. (2023, August 1). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Pyrimidinamine, 5-methyl-4-phenyl-. Retrieved from [Link]
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MDPI. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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